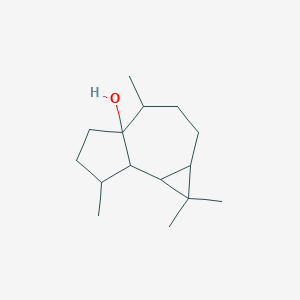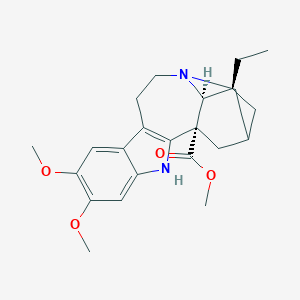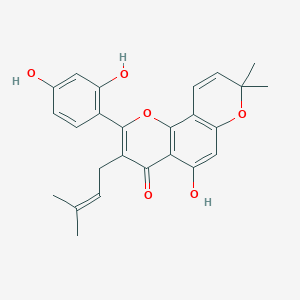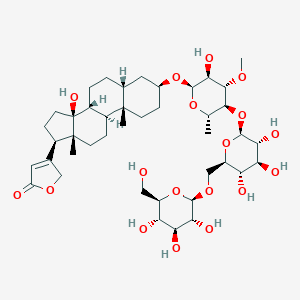![molecular formula C27H32N2O8 B206716 [(1R,10S,12R,13E,14R,16S)-13-Éthylidène-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tétraén-18-yl] acétate CAS No. 31282-07-2](/img/structure/B206716.png)
[(1R,10S,12R,13E,14R,16S)-13-Éthylidène-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tétraén-18-yl] acétate
Vue d'ensemble
Description
Synthesis Analysis
Raucaffricine is involved in the biosynthesis of indole alkaloids from the plant Rauvolfia serpentina . A full-length raucaffricine-O-beta-d-glucosidase gene from Stevia rebaudiana Bertoni (named SrRG1) has been reported. This gene consists of a 1650 bp open reading frame encoding a protein of 549 amino acids .Molecular Structure Analysis
The crystal structure of Raucaffricine glucosidase from the ajmaline biosynthesis pathway has been reported .Chemical Reactions Analysis
Raucaffricine glucosidase (RG) is an enzyme specifically involved in the biosynthesis of indole alkaloids from the plant Rauvolfia serpentina .Physical And Chemical Properties Analysis
Raucaffricine is a powder with a molecular formula of C27H32N2O8 and a molecular weight of 512.56 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Activité antioxydante
La raucaffricine a été étudiée pour ses propriétés antioxydantes potentielles. Des études in vitro sur des composés isolés de Rauvolfia caffra Sond, y compris la raucaffricine, ont montré des résultats prometteurs . Cependant, il est important de noter que le principal composé antioxydant de R. caffra a été identifié comme étant la spégatrine .
Activité antiparasitaire
La raucaffricine a également été étudiée pour ses activités antiparasitaires. Bien qu'une fraction ait montré une forte activité antitrypanosomiale, la raucaffricine, le principal constituant de cette fraction, n'était pas active .
Activité antiproliférative
L'activité antiproliférative de la raucaffricine a également été explorée. L'extrait brut, les fractions et les composés purs, y compris la raucaffricine, n'ont pas montré d'effet cytotoxique à une concentration de 50 μg/mL contre les cellules HeLa .
Activité antipaludique
La raucaffricine, ainsi que d'autres alcaloïdes indoliques, a été isolée et testée pour son activité antipaludique . Les détails des résultats ne sont pas spécifiés dans la source.
Chimie des produits naturels
La raucaffricine est l'un des alcaloïdes indoléniques isolés des racines et de l'écorce des racines de Rauwolfia caffra Sonder . Elle fait partie d'une étude en cours sur les produits naturels provenant de plantes médicinales locales .
Mécanisme D'action
Target of Action
Raucaffricine, a complex indole alkaloid, primarily targets the enzyme raucaffricine β-glucosidase . This enzyme belongs to the family of hydrolases, specifically those glycosidases that hydrolyse O- and S-glycosyl compounds .
Mode of Action
The enzyme raucaffricine β-glucosidase catalyzes the hydrolysis of raucaffricine, resulting in the formation of D-glucose and vomilenine . This reaction is part of the indole and ipecac alkaloid biosynthesis pathway .
Biochemical Pathways
Raucaffricine is involved in the indole and ipecac alkaloid biosynthesis pathway . The hydrolysis of raucaffricine by the enzyme raucaffricine β-glucosidase is a key step in this pathway . The product of this reaction, vomilenine, is a precursor to other indole alkaloids .
Result of Action
The hydrolysis of raucaffricine results in the formation of D-glucose and vomilenine . Vomilenine is a precursor to other indole alkaloids, which have various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action of raucaffricine. For example, the production of secondary metabolites like raucaffricine can be expedited by stimuli from living, nonliving, and environmental sources . These stimuli can trigger various signal transduction pathways, leading to the synthesis of secondary metabolites . .
Propriétés
IUPAC Name |
[(1R,10S,12R,13E,14R,16S)-13-ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O8/c1-3-12-13-8-16-23-27(14-6-4-5-7-15(14)28-23)9-17(19(13)24(27)35-11(2)31)29(16)25(12)37-26-22(34)21(33)20(32)18(10-30)36-26/h3-7,13,16-22,24-26,30,32-34H,8-10H2,1-2H3/b12-3+/t13-,16-,17-,18+,19?,20+,21-,22+,24?,25+,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJPGOJPRNTSHP-BGYCQZOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2CC3C4=NC5=CC=CC=C5C46CC(C2C6OC(=O)C)N3C1OC7C(C(C(C(O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H]2C[C@H]3C4=NC5=CC=CC=C5[C@]46C[C@@H](C2C6OC(=O)C)N3[C@@H]1O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31282-07-2 | |
| Record name | (17R,19E,21α)-17-acetoxy-1,2,19,20-tetradehydro-1-demethylajmalan-21-yl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Raucaffricine and where is it found?
A1: Raucaffricine is a glucoalkaloid primarily found in Rauvolfia serpentina, a plant traditionally used in Ayurvedic medicine. [, , , , , , , ] It is also found in other Rauvolfia species, such as Rauvolfia caffra. [, ]
Q2: What is the biosynthetic pathway of Raucaffricine?
A2: Raucaffricine biosynthesis in Rauvolfia serpentina cell cultures starts with the condensation of dopamine and secologanin, ultimately leading to the formation of the glucoalkaloid strictosidine. Strictosidine is then deglucosylated by strictosidine glucosidase (SG) to produce cathenamine. [] The enzyme vomilenine glucosyltransferase then catalyzes the transfer of a glucose moiety from UDPG to vomilenine, yielding raucaffricine. [, ]
Q3: What is the role of Raucaffricine glucosidase (RG) in Raucaffricine metabolism?
A3: Raucaffricine glucosidase (RG) is an enzyme that specifically hydrolyzes raucaffricine, converting it to an intermediate in the ajmaline pathway. [, , , , ] This suggests a role for RG in regulating the levels of raucaffricine and directing its flow towards the production of other alkaloids like ajmaline.
Q4: How does the structure of RG contribute to its substrate specificity?
A4: The crystal structure of RG reveals a "wider gate" at its active site compared to the "slot-like" entrance of Strictosidine glucosidase (SG). [] This structural difference explains why RG can accept both strictosidine and raucaffricine as substrates, while SG only processes strictosidine. The amino acid residue Trp392 in RG, and its corresponding residue Trp388 in SG, are crucial for controlling the shape of this gate and therefore, substrate specificity. []
Q5: Have there been attempts to produce Raucaffricine in vitro?
A5: Yes, cell-suspension cultures of Rauvolfia serpentina have been successfully used to produce raucaffricine enzymatically. [, , ] By optimizing the culture medium, researchers have achieved high yields of raucaffricine, making it a viable alternative to extraction from plant material. []
Q6: Has the structure of Raucaffricine been revised?
A6: Yes, the initially proposed structure of raucaffricine as vomilenine-α-D-galactoside was later revised to vomilenine-β-D-glucoside based on enzymatic and nuclear magnetic resonance (NMR) studies. [, ]
Q7: What is the molecular formula and weight of Raucaffricine?
A7: The molecular formula of Raucaffricine is C\u2083\u2081H\u2084\u2082N\u2082O\u2081\u2081, and its molecular weight is 512.6 g/mol. [] This information is crucial for various analytical techniques used to characterize and quantify raucaffricine.
Q8: What spectroscopic data is available for Raucaffricine?
A8: \u2071\u2083C Nuclear Magnetic Resonance (NMR) spectroscopy has been used to characterize Raucaffricine. [] The interpretation of the NMR spectra was aided by comparison with spectra from other alkaloids and related compounds, confirming its structure. []
Q9: What are the potential applications of Raucaffricine?
A10: While research on raucaffricine is ongoing, its potential applications remain largely unexplored. Its role as an intermediate in the ajmaline pathway suggests it could be used as a precursor for the synthesis of other valuable alkaloids. [] Further research is needed to fully understand its pharmacological properties and explore its therapeutic potential.
Q10: What is the current state of research on Raucaffricine?
A11: While significant progress has been made in understanding the biosynthesis and structure of raucaffricine, research on its pharmacological activities, potential therapeutic applications, and toxicological profile is still in its early stages. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















